7-{[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one
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Overview
Description
The compound 7-{[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one is a complex organic molecule featuring a benzo[d][1,3]dioxole moiety, a piperazine ring, and a tetrahydropyridoquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole moiety, the piperazine ring, and the tetrahydropyridoquinoline structure. Key steps may include:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through a Pd-catalyzed arylation reaction, followed by Noyori asymmetric hydrogenation and diastereoselective resolution.
Formation of the piperazine ring: This can be synthesized by reacting piperonal with NaHSe in the presence of piperidine hydrochloride and ethanol.
Formation of the tetrahydropyridoquinoline structure: This can be achieved through a series of reactions including aza-Michael addition, Bischler–Napieralski reaction, and N-arylation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under specific conditions.
Reduction: The piperazine ring can be reduced using common reducing agents.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety may yield a quinone derivative, while reduction of the piperazine ring may yield a secondary amine.
Scientific Research Applications
The compound has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a ligand for studying protein interactions.
Medicine: It may have potential as a therapeutic agent for treating various diseases.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, if used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact molecular targets and pathways involved would need to be elucidated through further research.
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole derivatives: These compounds share the benzo[d][1,3]dioxole moiety and may have similar chemical properties.
Piperazine derivatives: These compounds share the piperazine ring and may have similar biological activities.
Tetrahydropyridoquinoline derivatives: These compounds share the tetrahydropyridoquinoline structure and may have similar pharmacological properties.
Uniqueness
The uniqueness of 7-{[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one lies in its combination of these three distinct moieties, which may confer unique chemical and biological properties not found in other compounds.
Properties
IUPAC Name |
7-[4-(1,3-benzodioxole-5-carbonyl)piperazin-1-yl]sulfonyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O6S/c28-22-6-4-17-13-19(12-16-2-1-7-27(22)23(16)17)34(30,31)26-10-8-25(9-11-26)24(29)18-3-5-20-21(14-18)33-15-32-20/h3,5,12-14H,1-2,4,6-11,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZLMZKVFAQCPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)S(=O)(=O)N4CCN(CC4)C(=O)C5=CC6=C(C=C5)OCO6)CCC(=O)N3C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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